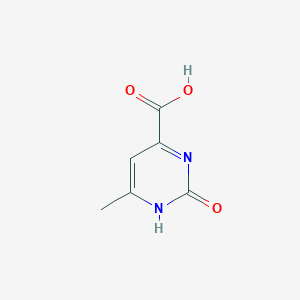

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid

Description

Tautomeric Equilibrium

| Tautomer | Structure | Key Features |

|---|---|---|

| Enol form | This compound | Intramolecular H-bond between hydroxyl (O–H) and carboxylate oxygen (O–C=O). Aromaticity retained in the pyrimidine ring. |

| Keto form | 6-Methyl-2-oxo-1H-pyrimidine-4-carboxylic acid | Proton transferred to carboxylate oxygen, forming a lactam structure. Partial loss of aromaticity in the pyrimidine ring. |

The enol form is stabilized by resonance delocalization of the hydroxyl proton between the oxygen atoms of the hydroxyl and carboxylate groups. In the keto form, the carbonyl group (C=O) at position 2 disrupts π-conjugation, reducing aromaticity.

Resonance Stabilization

In the enol form, resonance structures involve:

- Conjugation of lone pairs from the hydroxyl oxygen into the pyrimidine ring.

- Delocalization of the carboxylate group’s negative charge across the ring, enhancing stability.

The keto form lacks such resonance, relying instead on electrostatic interactions and hydrogen bonding for stability.

Comparative Structural Analysis with Related Hydroxypyrimidine Carboxylic Acids

This compound shares structural motifs with other hydroxypyrimidine derivatives, differing in substituents and tautomeric preferences.

Key Analogues

Structural and Electronic Effects

- Substituent Influence :

- Aromaticity Trends :

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-2-4(5(9)10)8-6(11)7-3/h2H,1H3,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKKTAJDBMMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651635 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-83-5 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structural properties allow for modifications that enhance bioactivity and therapeutic efficacy.

Case Study:

A study highlighted the synthesis of novel derivatives of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid that exhibited promising activity against specific neurological targets. The modifications made to the compound improved its binding affinity and selectivity, demonstrating its potential in drug development for conditions such as Alzheimer's disease.

Agricultural Chemicals

Use in Agrochemicals:

this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its application contributes to effective crop protection while minimizing environmental impact.

Data Table: Agrochemical Applications

| Application Type | Specific Use | Benefits |

|---|---|---|

| Herbicides | Targeting broadleaf weeds | Effective control with reduced toxicity |

| Fungicides | Preventing fungal infections | Enhanced crop yield and quality |

Research Findings:

Research has shown that formulations containing this compound significantly reduce fungal growth on crops, leading to higher yields and better quality produce.

Analytical Chemistry

Reagent in Analytical Methods:

The compound is employed as a reagent in various analytical techniques, such as chromatography. It aids in the separation and identification of complex mixtures, which is crucial for quality control in pharmaceutical and food industries.

Case Study:

In a study focused on food safety, this compound was used to analyze pesticide residues in agricultural products. The results demonstrated high sensitivity and specificity, making it an invaluable tool for ensuring food safety standards.

Food Industry

Flavoring Agent and Preservative:

In the food sector, this compound acts as a flavoring agent and preservative, enhancing the taste and extending the shelf life of various products.

Data Table: Food Industry Applications

| Application Type | Specific Use | Benefits |

|---|---|---|

| Flavoring Agent | Enhancing taste in processed foods | Improved consumer acceptance |

| Preservative | Extending shelf life of products | Reduced spoilage and waste |

Research Insights:

Studies indicate that incorporating this compound into food formulations can significantly improve product stability without compromising flavor.

Additional Applications

Chemical Synthesis:

The compound is also explored for its potential in synthesizing other chemical entities with therapeutic properties. Its derivatives have shown remarkable chemotherapeutic activities, particularly against tuberculosis.

Research Findings:

Investigations into the structure-activity relationship (SAR) of derivatives have revealed that modifications at specific positions can lead to enhanced biological activity against pathogenic bacteria.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

-

Reaction : Formation of methyl or ethyl esters via treatment with methanol or ethanol in the presence of H₂SO₄ or HCl.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

Reagents : Alcohol (ROH), H₂SO₄ (catalyst).

-

Product : Corresponding alkyl ester (e.g., methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate) .

Data Table :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄, reflux, 6 hrs | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | ~85% |

| Ethanol | HCl, 80°C, 4 hrs | Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | ~78% |

Decarboxylation

Decarboxylation occurs under thermal or basic conditions, removing the carboxylic acid group as CO₂:

-

Reaction : Heating above 200°C or treatment with NaOH/CaO mixture.

-

Mechanism : Base-promoted elimination or thermal decomposition.

Key Findings :

-

Decarboxylation proceeds efficiently in the presence of copper catalysts (e.g., CuO) at 220°C, yielding the dehydroxylated product, 6-methylpyrimidine, as a minor byproduct .

Substitution at the Hydroxyl Group

The hydroxyl group at position 2 participates in nucleophilic substitution:

-

Reaction : Treatment with POCl₃ or SOCl₂ converts the hydroxyl group to chloride.

-

Reagents : POCl₃ (excess), reflux.

Mechanistic Insight :

-

The reaction proceeds via phosphorylation of the hydroxyl group, followed by displacement by chloride.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes EAS, with regioselectivity dictated by substituents:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 due to electron-withdrawing effects of the carboxylic acid.

-

Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group at position 5 .

Data Table :

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5 | 5-Nitro-2-hydroxy-6-methylpyrimidine-4-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5 | 5-Sulfo-2-hydroxy-6-methylpyrimidine-4-carboxylic acid |

Coordination Chemistry

The carboxylic acid and hydroxyl groups act as ligands for metal ions:

-

Reaction : Complexation with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous or alcoholic solutions.

-

Product : Stable chelates with potential catalytic or medicinal applications .

Example :

-

With Cu(NO₃)₂, the compound forms a 1:1 complex where the carboxylate oxygen and hydroxyl oxygen coordinate to the metal center .

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes:

-

Inhibition : Competes with substrates in enzymatic pathways (e.g., dihydrofolate reductase) due to structural similarity to pyrimidine bases .

Mechanistic Considerations

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-4-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Hydroxyl Group (Position 2 or 6): The hydroxyl group enhances solubility via hydrogen bonding. In contrast, the hydroxyl group in the target compound may form intramolecular hydrogen bonds with the carboxylic acid, affecting its acidity and crystal packing .

Methyl Group (Position 6):

The methyl group in this compound introduces hydrophobicity, which could improve membrane permeability in drug design. Analogously, 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid (CAS 1240599-70-5) combines methyl and cyclopropyl groups, likely enhancing metabolic stability in vivo .- Chlorinated pyrimidines are common in agrochemicals, as seen in imazosulfuron derivatives .

Phenyl and Cyclopropyl Groups: Bulky substituents like phenyl (e.g., 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid, CAS 84659-98-3) or cyclopropyl (e.g., 2-cyclopropyl analogs) influence steric effects and π-π stacking, which are critical in crystal engineering and drug-receptor binding .

Preparation Methods

Cyclization of Precursors with Carbon Dioxide

One common laboratory synthesis involves the cyclization of 2-amino-4-hydroxy-6-methylpyrimidine with carbon dioxide under elevated pressure and temperature to introduce the carboxylic acid group at the 4-position. This method exploits the nucleophilic amino group reacting with CO₂ to form the carboxyl functionality, resulting in the target compound:

- Starting Material: 2-amino-4-hydroxy-6-methylpyrimidine

- Reagents: Carbon dioxide (high pressure)

- Conditions: Elevated temperature (typically above 100°C) and pressure to facilitate carboxylation

- Outcome: Formation of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid via ring closure and carboxylation

This approach benefits from straightforward precursor availability and direct carboxylation but requires careful control of reaction parameters to maximize yield and minimize side reactions, such as decarboxylation or ring degradation.

Oxidation of 2-Hydroxy-6-methylpyrimidine-4-carbaldehyde

An alternative synthetic route involves the oxidation of the corresponding aldehyde derivative, 2-hydroxy-6-methylpyrimidine-4-carbaldehyde, to the carboxylic acid. This method is practical when the aldehyde intermediate is accessible:

- Starting Material: 2-hydroxy-6-methylpyrimidine-4-carbaldehyde

- Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidants

- Conditions: Acidic or neutral medium, controlled temperature to avoid over-oxidation or degradation

- Outcome: Conversion of the aldehyde group (-CHO) to the carboxylic acid (-COOH) group, yielding the target acid.

This oxidation step is often employed in multi-step synthetic sequences where the aldehyde is first synthesized by formylation of 2-amino-4-hydroxy-6-methylpyrimidine.

Industrial Production Considerations

Industrial synthesis of this compound typically scales up the laboratory methods with modifications to enhance yield, purity, and process safety:

- Use of continuous flow reactors to maintain consistent reaction conditions and improve heat and mass transfer

- Optimization of temperature (80–120°C) and acid catalysts (e.g., hydrochloric acid, sulfuric acid) to promote efficient cyclization and carboxylation with minimal side reactions

- Implementation of crystallization and purification steps to isolate the product with high purity and yield

- Control of reaction atmosphere to prevent oxidation or decomposition of sensitive hydroxyl and carboxyl groups.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 2-Amino-4-hydroxy-6-methylpyrimidine | CO₂ (high pressure), elevated temperature | Cyclization / Carboxylation | Direct carboxylation, simple route | Requires high pressure equipment |

| 2 | 2-Hydroxy-6-methylpyrimidine-4-carbaldehyde | KMnO₄ or CrO₃, acidic/neutral medium | Oxidation | Straightforward oxidation | Sensitive to over-oxidation |

| 3 | 2-Methyl-6-halogenopyridine-4-carboxylic acid esters (analogous) | Pd/C catalyst, hydrazine hydrate, methanol solvent | Catalytic hydrogenolysis and hydrazide formation | Potential for selective substitution | Requires multiple steps, pyridine-specific |

Research Findings and Analytical Notes

- Reaction Optimization: Studies indicate that cyclization yields are significantly influenced by temperature and acid catalyst concentration. Optimal yields occur at moderate temperatures (~100°C) with catalytic amounts of strong acids to promote ring closure without decarboxylation.

- Structural Confirmation: The prepared compound’s regiochemistry and functional groups are confirmed using ¹H and ¹³C NMR spectroscopy (methyl protons at δ ~2.5 ppm, hydroxyl protons at δ ~10–12 ppm), FT-IR spectroscopy (carboxylic acid O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹), and, where possible, X-ray crystallography to verify bond lengths and positions.

- Stability Considerations: The carboxylic acid group is prone to decarboxylation at temperatures above 150°C or under strongly basic conditions (pH >10). Hydroxyl groups may oxidize under exposure to air or light, necessitating storage under neutral pH and low temperature (4°C) conditions to maintain compound integrity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-6-methylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted pyrimidine precursors followed by oxidation or functional group modifications. For example, oxidation steps may employ potassium permanganate under controlled pH (e.g., acidic or basic conditions), while methyl group introduction could involve alkylation using methyl halides . Key variables include solvent choice (e.g., DMF for polar intermediates), temperature (reflux for cyclization), and catalyst selection (e.g., palladium for cross-coupling). Yield optimization requires monitoring intermediates via HPLC or TLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm substituent positions (e.g., methyl at C6, hydroxyl at C2) via and chemical shifts.

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

- FT-IR : Verify carboxylic acid () and hydroxyl () groups .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Stability is pH- and temperature-dependent. Store under inert conditions (argon/vacuum) at −20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as UV degradation of the pyrimidine ring has been observed in analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and hydroxyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methyl group at C6 induces steric hindrance, reducing accessibility to the C4 carboxylic acid for nucleophilic attack. Conversely, the hydroxyl group at C2 increases electron density at adjacent positions, facilitating electrophilic substitutions (e.g., nitration). Computational studies (DFT) can model charge distribution and predict reactive sites .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. receptor modulation)?

- Methodological Answer : Contradictions often arise from assay-specific conditions. For example:

- Enzyme inhibition : Use purified enzymes (e.g., kinases) under standardized and conditions.

- Receptor modulation : Validate via competitive binding assays (e.g., -ligand displacement) in cell membranes .

- Cross-validate with knock-out models or siRNA silencing to isolate targets .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., dihydrofolate reductase). Focus on substituent effects at C2 and C6 .

- QSAR : Correlate methyl/hydroxyl group positions with IC values from inhibition assays to derive predictive models .

Q. What analytical techniques differentiate this compound from structurally similar analogs (e.g., 6-methoxy or 2-amino derivatives)?

- Methodological Answer :

- LC-MS/MS : Monitor unique fragmentation patterns (e.g., loss of from the carboxylic acid group at m/z 140 → 96) .

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., , theoretical [M+H] = 155.0354) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.